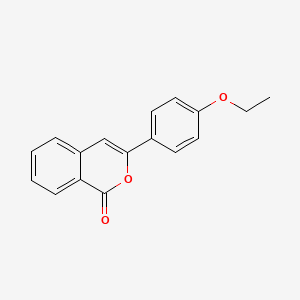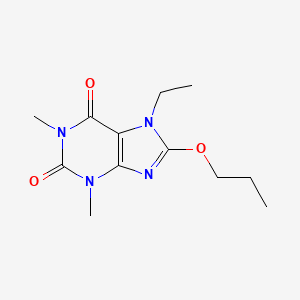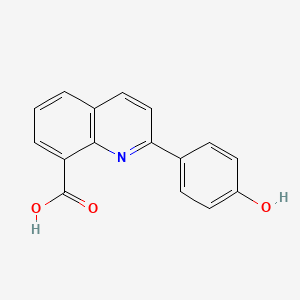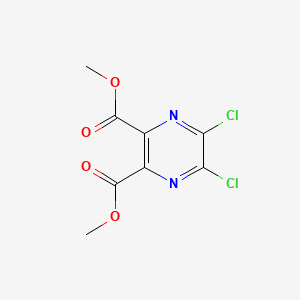
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C8H6Cl2N2O4 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and two ester groups attached to the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate can be synthesized from dichloroquinoxaline through a series of chemical reactions. The process involves nucleophilic substitution reactions, where the chlorine atoms on the quinoxaline ring are replaced by ester groups. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with nucleophiles such as amines or alcohols.
Oxidation and Reduction: Modifications of the pyrazine ring through the addition or removal of oxygen or hydrogen atoms.
Ester Hydrolysis: Conversion of ester groups to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Oxidation: Formation of pyrazine dicarboxylic acids or related oxidized products.
Reduction: Formation of reduced pyrazine derivatives with altered electronic properties.
科学研究应用
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents with therapeutic potential.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ester groups play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
相似化合物的比较
Similar Compounds
Dimethyl 2,3-dichloropyrazine-5,6-dicarboxylate: A closely related compound with similar chemical properties but different substitution patterns.
Di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate: Another pyrazine derivative with distinct functional groups and applications.
1,4-Dihydropyridine Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine atoms and ester groups makes it a versatile intermediate for synthesizing various derivatives with tailored properties.
属性
IUPAC Name |
dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O4/c1-15-7(13)3-4(8(14)16-2)12-6(10)5(9)11-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVRSDAGWKOIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)
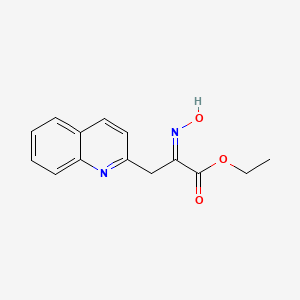
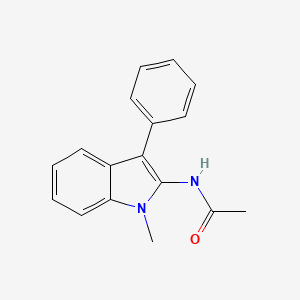
![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)
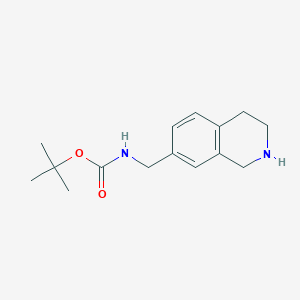
![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)
![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
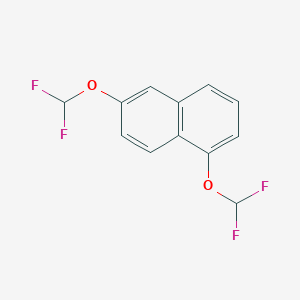

![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)

